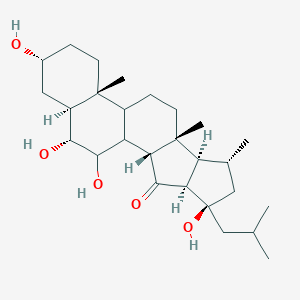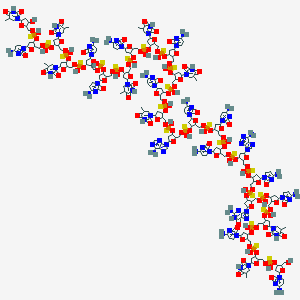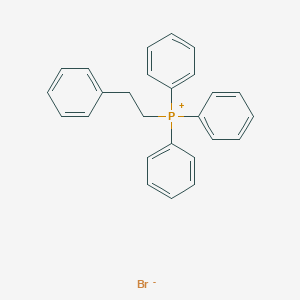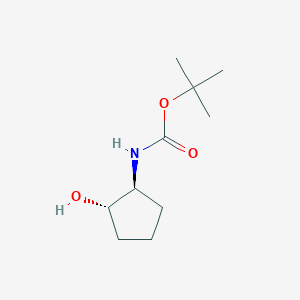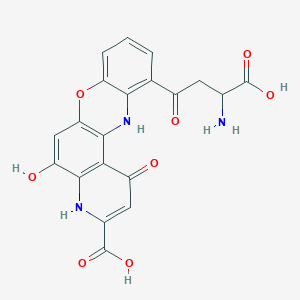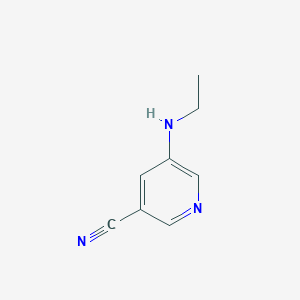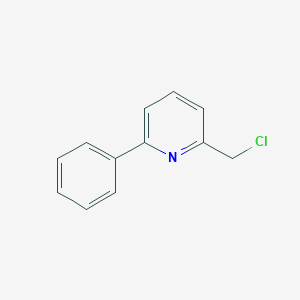
2-(Chloromethyl)-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-phenylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, materials science, and organic synthesis. This compound is known for its unique chemical and physical properties that make it a versatile building block for the synthesis of various complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-phenylpyridine is not fully understood. However, it is known to act as an electrophile due to the presence of a chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(Chloromethyl)-6-phenylpyridine. However, some studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Chloromethyl)-6-phenylpyridine in lab experiments include its ease of synthesis, versatility, and unique chemical and physical properties. However, the limitations include its moderate cytotoxicity, limited information on its mechanism of action, and potential safety concerns.
Direcciones Futuras
There are several future directions for the research on 2-(Chloromethyl)-6-phenylpyridine. These include:
1. Development of new synthetic methods for the synthesis of this compound and its derivatives.
2. Investigation of the mechanism of action of this compound and its derivatives.
3. Development of new biologically active molecules using 2-(Chloromethyl)-6-phenylpyridine as a building block.
4. Investigation of the potential applications of this compound in materials science and organic synthesis.
5. Development of new methods for the safe handling and disposal of this compound in the laboratory.
Métodos De Síntesis
The synthesis of 2-(Chloromethyl)-6-phenylpyridine involves the reaction of 2-(bromomethyl)-6-phenylpyridine with hydrochloric acid in the presence of a palladium catalyst. This reaction is known as the Buchwald-Hartwig coupling reaction, which is a widely used method for the synthesis of aryl amines.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-phenylpyridine has been extensively studied for its potential applications in various areas of scientific research. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active molecules such as antitumor agents, antibacterial agents, and antifungal agents. In materials science, this compound has been used as a precursor for the synthesis of various organic materials such as conducting polymers, OLEDs, and liquid crystals. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various complex molecules.
Propiedades
Número CAS |
147937-33-5 |
|---|---|
Nombre del producto |
2-(Chloromethyl)-6-phenylpyridine |
Fórmula molecular |
C12H10ClN |
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
NPSWBGSNFIEDJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |
Sinónimos |
2-(CHLOROMETHYL)-6-PHENYLPYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



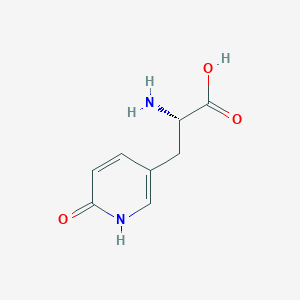
![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
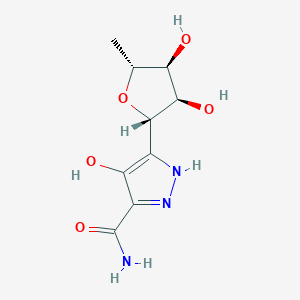
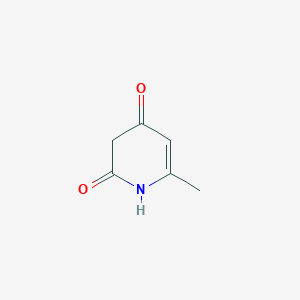
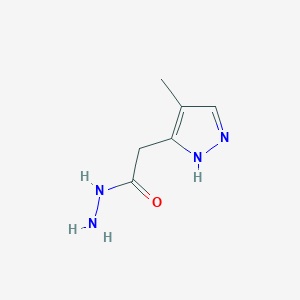
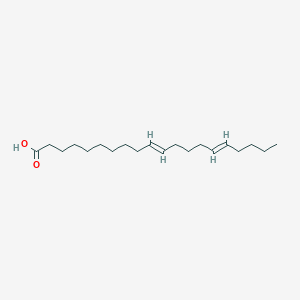
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
